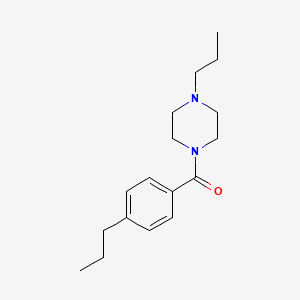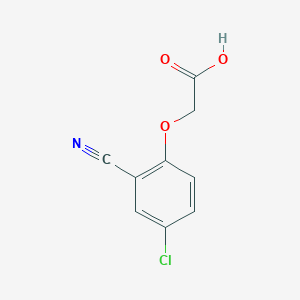![molecular formula C17H19FN2O2 B5025023 3-[1-(2-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5025023.png)
3-[1-(2-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[1-(2-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an isoxazole ring, which is a five-membered ring containing two heteroatoms, one of which is an oxygen atom and the other a nitrogen atom . The molecule also contains a fluorobenzoyl group, which is a benzoyl group (a benzene ring attached to a carbonyl group) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine and isoxazole rings, and the introduction of the fluorobenzoyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For instance, the carbonyl group in the fluorobenzoyl moiety might be susceptible to nucleophilic attack, and the isoxazole ring might participate in various reactions depending on the position of the attack and the type of reagent used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms will influence properties like solubility, melting point, boiling point, and reactivity .Safety and Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. If it’s similar to other fluorobenzoyl compounds, it might cause skin and eye irritation, and may be harmful if inhaled or swallowed .
Propiedades
IUPAC Name |
(2-fluorophenyl)-[2-(5-propan-2-yl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)16-10-14(19-22-16)15-8-5-9-20(15)17(21)12-6-3-4-7-13(12)18/h3-4,6-7,10-11,15H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRHVMGDVZNODN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,5-dichloro-4-methoxy-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5024946.png)


![1-(3-chloro-4-methylphenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5024965.png)
![N-{2-[2-(4-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5024969.png)

![methyl 5-[({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)amino]-5-oxopentanoate](/img/structure/B5024988.png)
![2-(3-bromo-4-fluorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5024992.png)
![6-ethyl-7-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)-8-{[3-(3-pyridinyl)-1-piperidinyl]methyl}-4H-chromen-4-one](/img/structure/B5024996.png)
![4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5025002.png)
![N-{5-[(2-methoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide](/img/structure/B5025004.png)
![{2-[4-(1-piperidinyl)butoxy]phenyl}methanol](/img/structure/B5025035.png)
![N-(3,4-dimethoxyphenyl)-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5025042.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)-2-pyridinamine](/img/structure/B5025056.png)